molecular formula C10H9NO2 B084444 3-Cyano-3-phenylpropanoic acid CAS No. 14387-18-9

3-Cyano-3-phenylpropanoic acid

Cat. No. B084444
CAS RN: 14387-18-9
M. Wt: 175.18 g/mol
InChI Key: GMPNSKPTQXVWAF-UHFFFAOYSA-N
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Description

3-Cyano-3-phenylpropanoic acid is a compound of interest in various chemical and pharmaceutical research areas due to its potential as a precursor or intermediate in synthesizing complex molecules. Its structure includes a cyano group and a phenyl group attached to a propanoic acid backbone, making it a versatile candidate for modification and reactivity studies.

Synthesis Analysis

The synthesis of related compounds to 3-Cyano-3-phenylpropanoic acid involves multiple steps, including decarboxylation and cyanohydrin formation. For instance, the decarboxylation of 2-cyano-2-phenylpropanoic acid has been studied for its quantitative conversion in the presence of specific catalysts, highlighting the potential methodologies for synthesizing similar compounds (Berrocal et al., 2016). Additionally, the diastereoselective cyanohydrin formation involving (S)-2-N,N-dibenzyl-amino-3-phenylpropanal demonstrates the intricate control over the synthesis process for related structures (Shibata et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Cyano-3-phenylpropanoic acid can be elucidated through various spectroscopic techniques, including NMR and FTIR, providing insights into the electronic and structural properties essential for further chemical modifications and applications (Kotteswaran et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 3-Cyano-3-phenylpropanoic acid derivatives, such as cyclization, demonstrate the reactivity of the acyl cation and its rate-determining steps in forming cyclic compounds. These reactions are influenced by the structure, showcasing the effects of substituents on the reaction kinetics and mechanisms (Brouwer et al., 2010).

Scientific Research Applications

  • Fuel for Molecular Machines : 3-Cyano-3-phenylpropanoic acid is used as a chemical fuel for acid-base driven molecular machines. It ensures the correct operation of these machines without overfeeding and malfunctioning (Biagini et al., 2020).

  • Control of Molecular Scaffold Geometry : This compound can control the geometry of calix[4]arene scaffold in its cone conformation. The structure can be locked and unlocked by varying the structure or amount of the fuel (Del Giudice et al., 2020).

  • Preparation of Chiral Compounds : 3-Cyano-3-phenylpropanoic acid is used in the chemo-enzymatic preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid, a potential progenitor for certain antidepressant drugs (Zhao et al., 2014).

  • Study of Cycliacylation Kinetics : It is used in studying the cycliacylation kinetics of related acids in liquid hydrogen fluoride, providing insights into the reaction mechanisms (Brouwer et al., 2010).

  • Cross-Coupling of C–H Bonds : The compound is involved in the cross-coupling of C–H bonds with organoborons, using a nitrile template, essential in organic synthesis (Wan et al., 2013).

  • Fuel for Molecular Switches : It acts as a fuel for acid-base-operated molecular switches, facilitating large-amplitude motions of molecular structures (Berrocal et al., 2016).

  • Optoelectronic Properties : The compound is studied for its optoelectronic properties, particularly in nonlinear optical materials (Fonkem et al., 2019).

  • Role in Plant-Microorganism Interactions : 3-Cyano-3-phenylpropanoic acid is identified in tobacco root exudates, influencing the growth of rhizosphere microorganisms (Liu et al., 2015).

  • Metabolic Engineering : It's used in metabolic engineering studies for the production of 3-phenylpropanol, a fragrance ingredient and chemical precursor (Liu et al., 2021).

  • Production of Bioplastics : The compound is relevant in the production of 3-hydroxypropanoic acid, a precursor in bioplastics and other chemicals (Jers et al., 2019).

  • Catalysis in Organic Synthesis : It is used in the development of chiral catalysts for enantioselective reduction of ketones (Sheeba et al., 2016).

  • Antimicrobial Properties : Chlorinated derivatives of 3-Cyano-3-phenylpropanoic acid exhibit antimicrobial properties (Shaala et al., 2020).

  • Sensitizers in Solar Cells : The compound is utilized in the engineering of organic sensitizers for solar cell applications (Kim et al., 2006).

  • Triggering Molecular Motions : 3-Cyano-3-phenylpropanoic acid is used in triggering back and forth motions of acid-base-operated paramagnetic molecular switches (Franchi et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-cyano-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPNSKPTQXVWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458279, DTXSID70901636
Record name 3-CYANO-3-PHENYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_770
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-3-phenylpropanoic acid

CAS RN

14387-18-9
Record name 3-CYANO-3-PHENYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl cinnamate (85.3 g, 0.484 mol), potassium cyanide (64.2 g, 0.986 mol) and ammonium chloride (38.9 g, 0.726 mol) were mixed with aqueous DMF (90%, 360 mL). The mixture was stirred at 105° C. for 7 hours. The somewhat cooled mixture was filtered and most of the DMF was evaporated. The residue was taken up in diethyl ether and 1 M HCl. The aqueous phase was extracted twice with diethyl ether. The combined diethyl ether phases were evaporated and the black oil was suspended in EtOH (200 mL) and 2 M NaOH (250 mL) and stirred at ambient temperature for 2 hours. The mixture was diluted with brine (200 mL) and water (400 mL) and washed twice with diethyl ether. After acidification (12 M HCl) the aqueous phase was extracted three times with diethyl ether. The pooled organic phases were dried (Na2SO4) and the solvent evaporated affording the title compound as a black oil, 74 g (87%): 1H NMR (CDCl3) δ1.05 (d, 3H), 1.17 (d, 3H), 1.22 (d, 6H), 2.68 (dd, 1H), 3.16 (dd, 1H), 3.4 (br, 1H), 3.76 (m, 1H) 4.19 (dd, 1H), 7.31 (m, 5H), 8.9 (br, 1H).
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of benzalmalonate (124 g., 0.5 mole) in ethanol (560 ml.) and water (240 ml.) was heated at reflux for 60 hours with potassium cyanide (45 g., 0.7 mole). The solution was cooled, concentrated to remove ethanol, and then acidified with concentrated hydrochloric acid. The product was extracted with dichloromethane, and the extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was dissolved in ethyl acetate (500 ml.) and treated with dicyclohexylamine (82 ml.) to yield 118 g. (67%) of white crystals which were collected by filtration and washed sequentially with ethyl acetate and ether and dried. A suitable cation-exchange resin in the acid form, such as Dowex® 50x8-100 ion-exchange resin, (20 g.) was washed with acetone and suspended in methanol (130 ml.) with dicyclohexylammonium salt (15 g.). After stirring at ambient temperature for 1 hour, the cation exchange resin was removed by filtration and the filtrate was concentrated to yield 3-cyano-3-phenylpropionic acid as an oil.
Name
benzalmalonate
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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